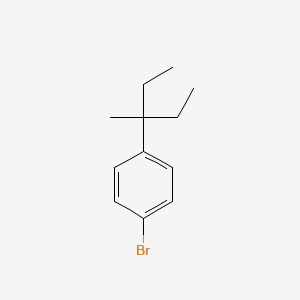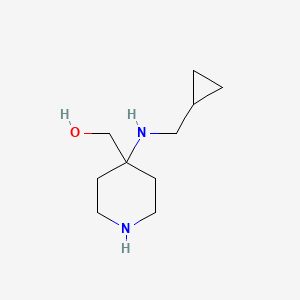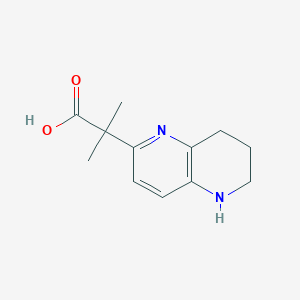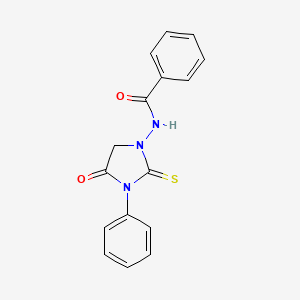
1-Bromo-4-(1-ethyl-1-methylpropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(1-ethyl-1-methylpropyl)benzene is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where a bromine atom is substituted at the para position relative to a 1-ethyl-1-methylpropyl group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-(1-ethyl-1-methylpropyl)benzene can be synthesized through a multi-step process involving Friedel-Crafts alkylation and subsequent bromination. The general steps are as follows:
Friedel-Crafts Alkylation: Benzene reacts with 1-ethyl-1-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 1-(1-ethyl-1-methylpropyl)benzene.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(1-ethyl-1-methylpropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized to form 4-(1-ethyl-1-methylpropyl)benzoic acid under strong oxidizing conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in the presence of organic solvents such as tetrahydrofuran (THF).
Major Products
Substitution: 4-(1-ethyl-1-methylpropyl)phenol or 4-(1-ethyl-1-methylpropyl)aniline.
Oxidation: 4-(1-ethyl-1-methylpropyl)benzoic acid.
Coupling: Biaryl compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(1-ethyl-1-methylpropyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: Employed in the development of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Agrochemicals: Utilized in the production of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(1-ethyl-1-methylpropyl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in substitution reactions, the bromine atom is displaced by a nucleophile, forming a negatively charged intermediate that stabilizes through resonance . In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene (C6H5Br): A simpler aryl bromide with a single bromine atom attached to the benzene ring.
1-Bromo-4-ethylbenzene (C8H9Br): Similar structure but with an ethyl group instead of a 1-ethyl-1-methylpropyl group.
1-Bromo-4-(1-methylpropyl)benzene (C10H13Br): Similar structure but with a 1-methylpropyl group instead of a 1-ethyl-1-methylpropyl group.
Uniqueness
1-Bromo-4-(1-ethyl-1-methylpropyl)benzene is unique due to the presence of the bulky 1-ethyl-1-methylpropyl group, which can influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Eigenschaften
Molekularformel |
C12H17Br |
|---|---|
Molekulargewicht |
241.17 g/mol |
IUPAC-Name |
1-bromo-4-(3-methylpentan-3-yl)benzene |
InChI |
InChI=1S/C12H17Br/c1-4-12(3,5-2)10-6-8-11(13)9-7-10/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
YXKGWQUAQXPSSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CC)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)
![7-Isopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B12949865.png)

![2,7-Dichlorobenzo[d]oxazol-6-ol](/img/structure/B12949871.png)
![(2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid](/img/structure/B12949883.png)

![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-N,N-diethylaniline](/img/structure/B12949903.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12949911.png)


![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)


